2-Fluoro-1,3-diméthoxybenzène

Vue d'ensemble

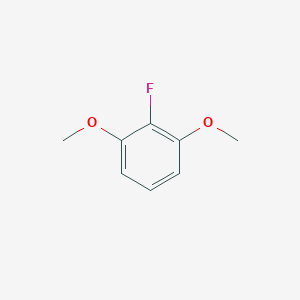

Description

2-Fluoro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzene, where two methoxy groups and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively

Applications De Recherche Scientifique

2-Fluoro-1,3-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents due to its unique chemical properties.

Materials Science: It is utilized in the design and synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with biochemical pathways involving aromatic compounds.

Pharmacokinetics

The compound’s molecular formula is c8h9fo2 , suggesting that it is relatively small and may be absorbed, distributed, metabolized, and excreted by the body

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the electrophilic aromatic substitution process .

Action Environment

The action of 2-Fluoro-1,3-dimethoxybenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, the pH of the environment can influence the compound’s interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 156.15 and a molecular formula of C8H9FO2

Cellular Effects

It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the frequency of pulsed light can affect the chemoselectivity and chemical yield of photo-induced trifluoromethylation reactions of dimethoxybenzenes .

Dosage Effects in Animal Models

It is known that the dosage of a compound can significantly influence its effects in animal models .

Transport and Distribution

Subcellular Localization

It is known that the subcellular localization of a compound can significantly influence its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethoxybenzene typically involves the electrophilic aromatic substitution reaction. One common method is the fluorination of 1,3-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of 2-Fluoro-1,3-dimethoxybenzene can be achieved through a similar electrophilic aromatic substitution process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine and methoxy groups influence the reactivity and orientation of further substitutions on the benzene ring.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic attack on the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substituted Derivatives: Depending on the substituents introduced, various substituted derivatives of 2-Fluoro-1,3-dimethoxybenzene can be formed.

Quinones and Hydroxy Derivatives: Oxidation and reduction reactions yield quinones and hydroxy derivatives, respectively.

Comparaison Avec Des Composés Similaires

1,3-Dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluoro-1,4-dimethoxybenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, showing distinct reactivity compared to 2-Fluoro-1,3-dimethoxybenzene.

Uniqueness: 2-Fluoro-1,3-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable compound for various synthetic and research applications .

Activité Biologique

2-Fluoro-1,3-dimethoxybenzene (C8H9F O2) is an aromatic compound characterized by the presence of a fluorine atom and two methoxy groups. This unique structure contributes to its potential biological activities and interactions with biomolecules. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H9F O2

- Molecular Weight : 156.15 g/mol

- Structure : The compound features a benzene ring with a fluorine substituent at the 2-position and methoxy groups at the 1 and 3 positions.

The primary mechanism of action for 2-Fluoro-1,3-dimethoxybenzene is through electrophilic aromatic substitution , where the compound interacts with biological targets via electrophilic reactions. The process can be outlined as follows:

- Electrophile Attack : The electrons in the pi bond of the benzene ring attack an electrophile, forming an arenium ion.

- Deprotonation : A base abstracts a proton from the arenium ion, restoring aromaticity.

This mechanism allows the compound to modify biological molecules, potentially influencing cellular pathways and functions.

Cellular Effects

Research indicates that fluorinated compounds can have diverse effects on cellular functions, including:

- Influencing Cell Signaling Pathways : The presence of fluorine can enhance the reactivity of compounds, leading to altered signaling pathways.

- Altering Gene Expression : Fluorinated compounds may interact with transcription factors or other regulatory proteins, impacting gene expression.

- Modulating Cellular Metabolism : Changes in metabolic pathways can occur due to interactions with enzymes influenced by the compound's structure.

Pharmacokinetics

The pharmacokinetic profile of 2-Fluoro-1,3-dimethoxybenzene suggests that its fluorine atom significantly affects its distribution and metabolism within biological systems. Studies indicate that:

- Transport and Distribution : The presence of fluorine can enhance membrane permeability, allowing for more efficient cellular uptake.

- Subcellular Localization : The localization of this compound within cells can influence its biological activity and therapeutic potential.

Study on Enzyme Interactions

A study evaluated the interaction of 2-Fluoro-1,3-dimethoxybenzene with various enzymes. Results showed that the compound acted as a competitive inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | 12.5 |

| CYP2D6 | Non-competitive | 25.0 |

Antimicrobial Activity

Another research effort assessed the antimicrobial properties of 2-Fluoro-1,3-dimethoxybenzene against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Applications in Scientific Research

The unique properties of 2-Fluoro-1,3-dimethoxybenzene make it valuable in several fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its reactivity and structural characteristics make it a candidate for novel drug development.

- Materials Science : The compound is utilized in creating advanced materials with specific electronic and optical properties.

Propriétés

IUPAC Name |

2-fluoro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUUUWHTBGBSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444940 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-68-6 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.